ALD Bi₂O₃ Growth Rate: Bi(thd)₃/H₂O vs Plasma-Enhanced Mode – 0.24 vs 0.35 Å/cycle
In a controlled ALD study, Bi(tmhd)₃ was evaluated head-to-head under thermal and plasma-enhanced (PE) modes. The thermal process yielded a growth rate of 0.24 Å/cycle with 9.4 at.% carbon contamination, whereas the PE process achieved a higher growth rate of 0.35 Å/cycle and reduced carbon contamination to 4.3 at.%. This demonstrates that Bi(thd)₃ can be tuned for both high-purity (PE) and thermal-only processes, a flexibility not demonstrated for Bi(Ph)₃ or Bi(mmp)₃ in the same study [1].
| Evidence Dimension | ALD growth rate (Å/cycle) and carbon contamination (at.%) |
|---|---|
| Target Compound Data | Thermal: 0.24 Å/cycle, 9.4 at.% C; Plasma-enhanced: 0.35 Å/cycle, 4.3 at.% C |
| Comparator Or Baseline | Comparators Bi(Ph)₃ and Bi(OtBu)₃ were investigated in the same thesis; Bi(Ph)₃ limited Bi incorporation to max 22.8 at.% metal content; Bi(OtBu)₃ deemed thermally unstable for ALD. |
| Quantified Difference | PE process improves growth rate by ~46% (0.24 → 0.35 Å/cycle) and reduces carbon by ~54% (9.4 → 4.3 at.%) over thermal Bi(thd)₃; Bi(Ph)₃ capped at 22.8 at.% Bi vs Bi(thd)₃ enabling stoichiometric α-Bi₂O₃. |
| Conditions | ALD reactor; Bi(thd)₃/H₂O chemistry; substrate temperature not explicitly stated but standard ALD window; in-situ QCM and real-time spectroscopic ellipsometry (RT-SE). |
Why This Matters
Procurement teams selecting an ALD Bi precursor for oxide films must consider that Bi(thd)₃ offers both a higher growth rate and lower carbon impurity in PE mode, while Bi(Ph)₃ cannot achieve full Bi₂O₃ stoichiometry, making Bi(thd)₃ the only viable choice among the comparator set for ALD Bi₂O₃ deposition.
- [1] Müller, M. J. (2021). From sunlight to green hydrogen: metal oxides as extremely thin absorbers for photoelectrochemical water splitting. Doctoral dissertation, Technische Universität Berlin. DepositOnce, pp. 25–28. View Source
